

3-Bromo-4,5-difluorobenzoic acid CAS number

1244642-73-6

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Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzoic acid

Cat. No.: B569938

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An In-depth Technical Guide to **3-Bromo-4,5-difluorobenzoic Acid** (CAS: 1244642-73-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4,5-difluorobenzoic acid**, a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its primary applications, particularly as a versatile building block in the synthesis of complex molecules for drug discovery, including its role in the development of protein degraders. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Physicochemical and Structural Data

3-Bromo-4,5-difluorobenzoic acid is a substituted benzoic acid derivative. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and two fluorine atoms—on the aromatic ring imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Property	Value	Reference
CAS Number	1244642-73-6	[1] [2]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	[1] [2]
Molecular Weight	237.00 g/mol	[2]
Melting Point	>266 °C (literature)	[1]
Purity (Typical)	≥ 97%	[2]
Appearance	White to off-white solid	
Storage	Room Temperature	[2]
Boiling Point	Data not available	
Solubility	Data not available	

Synthesis and Characterization

While specific synthetic preparations for **3-Bromo-4,5-difluorobenzoic acid** are not extensively published, a viable and common route involves the directed ortho-lithiation and subsequent carboxylation of a suitable precursor, such as 1-bromo-2,3-difluorobenzene.

Experimental Protocol: A Representative Synthesis

This protocol describes a plausible method based on established organometallic chemistry principles.

Objective: To synthesize **3-Bromo-4,5-difluorobenzoic acid** from 1-bromo-2,3-difluorobenzene.

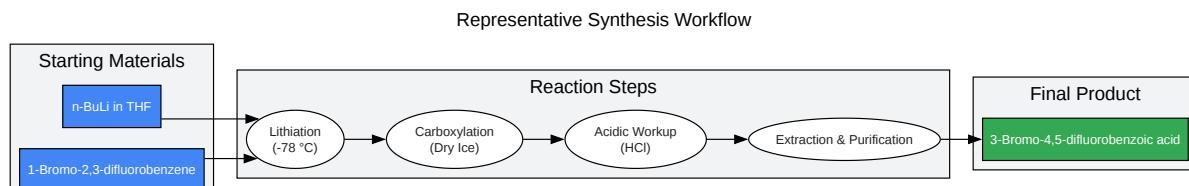
Reagents and Materials:

- 1-bromo-2,3-difluorobenzene
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Anhydrous tetrahydrofuran (THF)

- Dry ice (solid CO₂)
- Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard glassware for anhydrous reactions (oven-dried)
- Inert atmosphere (Argon or Nitrogen)

Methodology:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 1-bromo-2,3-difluorobenzene and anhydrous THF.
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium solution is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored for completion (typically 1-2 hours) by TLC or GC-MS analysis of quenched aliquots.
- Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice pellets in excess. The mixture is allowed to slowly warm to room temperature, permitting the sublimation of excess CO₂.
- Workup: Once at room temperature, the reaction is quenched with 3 M HCl.
- Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine.
- Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure **3-Bromo-4,5-difluorobenzoic acid**.



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Caption: A logical workflow for the synthesis of **3-Bromo-4,5-difluorobenzoic acid**.

Spectroscopic Characterization (Expected)

While experimental spectra are not widely available, the following table summarizes the expected spectroscopic characteristics based on the compound's structure. Researchers should confirm identity using their own analytical data.

Technique	Expected Features
¹ H NMR	A single signal in the aromatic region (approx. 7.5-8.5 ppm), likely a doublet of doublets (dd) due to coupling with the two fluorine atoms.
¹³ C NMR	Seven distinct signals are expected. Carbons bonded to fluorine will appear as doublets with large C-F coupling constants. The carboxyl carbon signal will be downfield (>165 ppm).
¹⁹ F NMR	Two distinct signals in the typical aryl-fluoride region, each appearing as a doublet due to F-F coupling.
IR (Infrared)	Characteristic peaks for O-H stretch (broad, ~3000 cm ⁻¹), C=O stretch of the carboxylic acid (~1700 cm ⁻¹), C-F stretches (~1100-1300 cm ⁻¹), and C-Br stretch (~500-600 cm ⁻¹).
Mass Spec (MS)	The molecular ion peak [M] ⁺ and [M+2] ⁺ will show a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br).

Applications in Research and Drug Development

The primary value of **3-Bromo-4,5-difluorobenzoic acid** lies in its utility as a highly functionalized building block for creating more complex molecules.

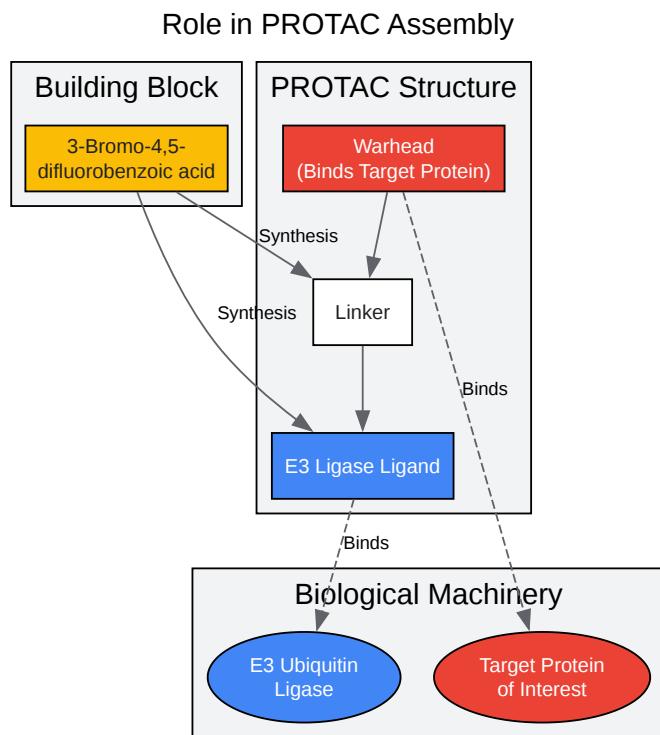
Versatile Chemical Intermediate

The three functional groups offer orthogonal reactivity:

- Carboxylic Acid: Enables amide bond formation, esterification, or reduction to an alcohol.
- Bromo Group: Serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
- Fluoro Groups: Enhance metabolic stability, improve membrane permeability, and can modulate the acidity (pK_a) of the carboxylic acid and the electronic properties of the aromatic ring.

Role as a Protein Degrader Building Block

This compound is explicitly categorized as a building block for protein degraders.^[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This molecule can be chemically elaborated to form part of the E3 ligase ligand or the linker component of a PROTAC.



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Caption: How **3-Bromo-4,5-difluorobenzoic acid** serves as a precursor in PROTACs.

Safety and Handling

As with all laboratory chemicals, **3-Bromo-4,5-difluorobenzoic acid** should be handled with appropriate care.

- Use in a well-ventilated area or a chemical fume hood.
- Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

3-Bromo-4,5-difluorobenzoic acid (CAS: 1244642-73-6) is a high-value chemical intermediate for research and development. Its trifunctional nature provides synthetic chemists with a versatile platform for constructing novel and complex molecular architectures. Its documented application as a building block for protein degraders highlights its relevance in modern drug discovery, particularly in the development of new therapeutic modalities targeting protein degradation pathways.

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